5-Vanillylidene barbituric acid

Description

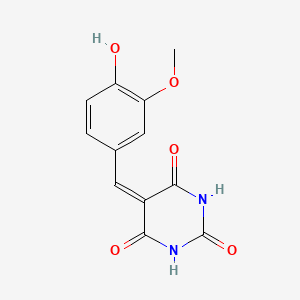

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O5/c1-19-9-5-6(2-3-8(9)15)4-7-10(16)13-12(18)14-11(7)17/h2-5,15H,1H3,(H2,13,14,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOHGWOUABYDGBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)NC2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50415302 | |

| Record name | MLS000736959 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40367-32-6 | |

| Record name | MLS000736959 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93945 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS000736959 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-Hydroxy-3-methoxybenzylidene)barbituric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Vanillylidene Barbituric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 5-vanillylidene barbituric acid. The document details experimental protocols, presents quantitative data in structured tables, and visualizes key chemical and biological pathways.

Introduction

This compound, a derivative of barbituric acid, is synthesized through the Knoevenagel condensation of vanillin (4-hydroxy-3-methoxybenzaldehyde) and barbituric acid. Barbituric acid and its derivatives are a well-known class of compounds with a wide range of biological activities, including sedative, hypnotic, and anticonvulsant effects. The introduction of the vanillylidene moiety at the 5-position of the barbituric acid scaffold has been explored for its potential to modulate these activities and introduce new pharmacological properties, such as antioxidant and anticancer effects. This guide serves as a technical resource for researchers engaged in the synthesis, characterization, and evaluation of this and related compounds.

Synthesis of this compound

The primary method for the synthesis of this compound is the Knoevenagel condensation. This reaction involves the nucleophilic addition of the active methylene group of barbituric acid to the carbonyl group of vanillin, followed by a dehydration step to yield the final product. Various protocols have been developed to optimize this reaction, differing in catalysts, reaction conditions, and work-up procedures.

Experimental Protocols

Method 1: Aqueous Reflux

A straightforward and environmentally benign method involves the reaction in an aqueous medium.

-

Reactants:

-

Barbituric acid (1.0 eq)

-

Vanillin (1.0 eq)

-

Distilled water

-

-

Procedure:

-

Suspend equimolar amounts of barbituric acid and vanillin in distilled water in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to reflux with constant stirring for 30-60 minutes. The formation of a yellow precipitate indicates product formation.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Collect the solid product by filtration.

-

Wash the precipitate with cold distilled water and a small amount of diethyl ether to remove unreacted starting materials.

-

Dry the product under vacuum to obtain pure this compound.

-

Method 2: Solvent-Free Grinding

This method offers a green chemistry approach by avoiding the use of solvents.

-

Reactants:

-

Barbituric acid (1.0 eq)

-

Vanillin (1.0 eq)

-

Sodium acetate (catalytic amount)

-

-

Procedure:

-

In a mortar, combine barbituric acid, vanillin, and a catalytic amount of sodium acetate.

-

Grind the mixture vigorously with a pestle at room temperature for 15-30 minutes.

-

The progress of the reaction can be monitored by TLC.

-

Upon completion, wash the solid reaction mixture with distilled water to remove the catalyst and any unreacted starting materials.

-

Collect the product by filtration and dry under vacuum.

-

Method 3: Mechanochemical Synthesis

This solid-state method utilizes mechanical force to drive the reaction.

-

Reactants:

-

Barbituric acid (1.0 eq)

-

Vanillin (1.0 eq)

-

-

Procedure:

-

Place equimolar amounts of barbituric acid and vanillin in a ball milling jar.

-

Mill the mixture at a specified frequency for a designated time, which can be monitored in-situ using techniques like Raman spectroscopy.

-

The reaction is known to proceed through a co-crystal intermediate.[1][2]

-

After the reaction is complete, the product is isolated directly from the milling jar.

-

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Knoevenagel Condensation Mechanism

The synthesis proceeds via the Knoevenagel condensation mechanism, which is initiated by the deprotonation of the active methylene group of barbituric acid.

Caption: Mechanism of Knoevenagel condensation.

Characterization Data

The synthesized this compound can be characterized using various analytical techniques to confirm its structure and purity.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀N₂O₅ | [2] |

| Molecular Weight | 262.22 g/mol | [2] |

| Melting Point | 293 °C (decomposes) | |

| Appearance | Yellow solid | [3] |

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the proton environment in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.2 | s | 2H | NH (barbituric acid ring) |

| ~8.2 | s | 1H | =CH (vinylic proton) |

| ~7.4 | m | 3H | Ar-H (vanillylidene ring) |

| ~3.9 | s | 3H | -OCH₃ (methoxy group) |

| ~9.8 | s | 1H | Ar-OH (phenolic hydroxyl group) |

Note: Chemical shifts are approximate and can vary depending on the solvent used.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~164 | C=O (barbituric acid ring) |

| ~150 | C=O (barbituric acid ring) |

| ~150 | C-OH (aromatic) |

| ~148 | C-OCH₃ (aromatic) |

| ~140 | =CH (vinylic carbon) |

| ~125-130 | Aromatic carbons |

| ~116 | C₅ (barbituric acid ring) |

| ~56 | -OCH₃ (methoxy carbon) |

Note: Chemical shifts are approximate and can vary depending on the solvent used.

FTIR Spectroscopy

The FTIR spectrum reveals the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3500 | O-H stretching (phenolic) |

| 3100-3200 | N-H stretching (amide) |

| ~3050 | C-H stretching (aromatic and vinylic) |

| ~1700-1750 | C=O stretching (amide I) |

| ~1650 | C=C stretching (vinylic) |

| ~1590, ~1510 | C=C stretching (aromatic) |

| ~1270 | C-O stretching (aryl ether) |

Potential Biological Activity: Anticancer Effects

Derivatives of 5-arylidene barbituric acid have shown promising anticancer activity in preclinical studies. The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) and the modulation of key signaling pathways involved in cancer cell proliferation and survival.

One study on a novel barbituric acid derivative, BA-5, in hepatocellular carcinoma cells suggested that its anticancer effects are mediated through the inhibition of the AKT/p70s6k signaling pathway.[4] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers. Inhibition of this pathway can lead to the activation of apoptotic machinery. The study also observed an increase in the cleavage of caspase-7 and PARP, which are key executioners of apoptosis.[4]

Other studies on similar compounds have implicated the activation of the JNK and p38 MAPK pathways, which are stress-activated protein kinases that can promote apoptosis in response to cellular stress. Furthermore, some barbituric acid-based chromene derivatives have been shown to induce apoptosis by increasing the production of reactive oxygen species (ROS) and activating caspases 3 and 9.[5]

Potential Anticancer Signaling Pathway

The following diagram illustrates a potential signaling pathway for the anticancer activity of this compound, based on findings from related derivatives.

Caption: Potential anticancer signaling pathway of this compound.

Conclusion

This technical guide has detailed the synthesis and characterization of this compound. The Knoevenagel condensation provides a versatile and efficient route to this compound, with several green chemistry protocols available. The characterization data confirms the structure of the molecule. Preliminary insights into the biological activities of related compounds suggest that this compound may possess interesting pharmacological properties, particularly as a potential anticancer agent. Further research is warranted to fully elucidate its biological mechanism of action and therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanochemical carbon–carbon bond formation that proceeds via a cocrystal intermediate - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Piezo-Responsive Hydrogen-Bonded Frameworks Based on Vanillin-Barbiturate Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-(3-hydroxy-4-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione | C12H10N2O5 | CID 3895644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pyrimidine-2,4,6(1H,3H,5H)-trione, 5-(2,4-dichlorophenylaminomethylene)-1,3-dimethyl- | C13H11Cl2N3O3 | CID 387477 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Analysis of 5-Vanillylidene Barbituric Acid

Abstract: This document provides an in-depth technical guide on the spectroscopic characterization of 5-Vanillylidene barbituric acid, a derivative of significant interest due to the broad pharmacological properties of the barbiturate family.[1][2] It is intended for researchers, scientists, and professionals in drug development. This guide covers the essential spectroscopic techniques—UV-Vis, FT-IR, NMR, and Mass Spectrometry—offering detailed experimental protocols, tabulated data for clear interpretation, and visualizations of key processes and relationships to facilitate a comprehensive understanding of the molecule's structural elucidation.

Chemical Structure and Properties

This compound is synthesized through the Knoevenagel condensation of vanillin and barbituric acid. Its fundamental properties are summarized below.

-

IUPAC Name: 5-(4-hydroxy-3-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Caption: Molecular structure of this compound.

Synthesis and Experimental Protocols

The synthesis of 5-arylidine barbituric acid derivatives is commonly achieved through established methods like the Knoevenagel condensation.[5] Green chemistry approaches, such as solvent-free grinding, have proven effective and environmentally friendly.[6]

General Synthesis Protocol: Knoevenagel Condensation

This protocol describes a solvent-free synthesis using sodium acetate as a catalyst.

Materials:

-

Vanillin (aromatic aldehyde, 10 mmol)

-

Barbituric acid (10 mmol)

-

Sodium acetate (catalyst, 10 mmol)

-

Distilled water

-

Ethyl acetate and hexane (for TLC)

Procedure:

-

A mixture of vanillin, barbituric acid, and sodium acetate is placed in a mortar.

-

The mixture is ground at room temperature with a pestle.

-

The reaction progress is monitored by Thin-Layer Chromatography (TLC) using a hexane and ethyl acetate solvent system.

-

Upon completion, the resulting solid product is washed with distilled water.

-

The product is filtered and recrystallized from a suitable solvent, such as ethanol, to yield the pure this compound.

Caption: Workflow for the solvent-free synthesis of the title compound.

Spectroscopic Characterization

A multi-spectroscopic approach is essential for the unambiguous structural confirmation of the synthesized compound. The following sections detail the protocols and expected data from each key analytical technique.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated system formed between the barbiturate and vanillylidene rings.

Experimental Protocol:

-

Instrument: A dual-beam UV-Vis spectrophotometer.

-

Solvent: Spectroscopic grade Dimethyl sulfoxide (DMSO) or Ethanol.

-

Procedure: A dilute solution of the compound is prepared in the chosen solvent. The spectrum is recorded, typically from 200 to 600 nm, using a quartz cuvette with a 1 cm path length. The solvent is used as a blank for baseline correction.

| Solvent | λmax (nm) | Transition Type | Reference |

| DMSO | 211, 250, 312 | π→π* and n→π | [2] |

| Ethanol | 245, 298 | π→π and n→π* | [7] |

Note: Data is for similar 5-arylidine barbituric acid derivatives and is representative.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

-

Instrument: FT-IR spectrometer.

-

Sample Preparation: The solid sample is mixed with dry potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, a mull can be prepared using Nujol.[3]

-

Procedure: A background spectrum of the KBr pellet or mull agent is recorded. The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

| 3479 | O-H stretch (Phenolic) | Ar-OH | [7] |

| 3238 - 3064 | N-H stretch | Amide (N-H) | [2][8] |

| ~2918 | C-H stretch (Aromatic/Vinylic) | Ar-H, =C-H | [2] |

| 1750 - 1682 | C=O stretch | Amide Carbonyls | [7][8] |

| 1640 - 1599 | C=C stretch | Alkene/Aromatic | [7][8] |

| ~1262 | C-O stretch (Phenolic/Ether) | Ar-O-C, Ar-OH | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Experimental Protocol:

-

Instrument: NMR spectrometer (e.g., 300 or 400 MHz).

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

-

Procedure: A small amount of the sample is dissolved in the deuterated solvent. ¹H and ¹³C NMR spectra are recorded at room temperature. Tetramethylsilane (TMS) is typically used as an internal standard.

¹H NMR Data (Predicted, based on similar structures in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |

| ~11.4 - 11.1 | Singlet | 2H | Amide N-H protons | [8][9] |

| ~10.5 | Singlet | 1H | Phenolic O-H proton | [8] |

| ~8.2 | Singlet | 1H | Vinylic proton (=CH) | [8] |

| ~7.8 - 6.9 | Multiplet | 3H | Aromatic protons (Ar-H) | [8] |

| ~3.8 | Singlet | 3H | Methoxy protons (-OCH₃) | [8] |

¹³C NMR Data (Predicted, based on barbituric acid and substituted aromatics)

| Chemical Shift (δ, ppm) | Assignment | Reference |

| ~167 | Carbonyl Carbons (C=O) | [9] |

| ~151 | Carbonyl Carbons (C=O) | [9] |

| ~150 - 110 | Aromatic & Vinylic Carbons | - |

| ~56 | Methoxy Carbon (-OCH₃) | - |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Experimental Protocol:

-

Instrument: Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).

-

Procedure: The sample is dissolved in an appropriate solvent and introduced into the ion source. The mass-to-charge ratio (m/z) of the resulting ions is measured.

| m/z Value | Assignment | Reference |

| ~262.06 | [M]⁺ (Molecular Ion) | [3][4] |

| Fragments | Loss of CO, OCH₃, cleavage of the vanillylidene group | - |

Data Integration and Structural Elucidation

The combination of data from these spectroscopic techniques provides conclusive evidence for the structure of this compound. The workflow from synthesis to final structural confirmation is a critical process in chemical and pharmaceutical research. The confirmed structure allows for further investigation into the compound's biological activities, which for barbiturates can include anti-tumor, anti-cancer, and sedative properties.[1]

Caption: Integrated workflow from analysis to potential application.

References

5-Vanillylidene Barbituric Acid: A Potential Therapeutic Agent - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Vanillylidene barbituric acid, a derivative of barbituric acid, has emerged as a compound of significant interest in the field of medicinal chemistry. Its structural features, combining the vanillylidene moiety with the barbiturate core, suggest a potential for diverse pharmacological activities. This technical guide provides a comprehensive overview of this compound, including its synthesis, chemical properties, and putative therapeutic applications. The document is intended to serve as a resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols and insights into its potential mechanisms of action.

Chemical Properties

| Property | Value | Reference |

| IUPAC Name | 5-(4-hydroxy-3-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione | [1] |

| Molecular Formula | C₁₂H₁₀N₂O₅ | [1] |

| Molecular Weight | 262.22 g/mol | [1] |

| CAS Number | 40367-32-6 | [1] |

| Appearance | Solid | |

| Melting Point | 293 °C (decomposes) |

Synthesis of this compound

The synthesis of this compound is typically achieved through a Knoevenagel condensation reaction between vanillin (4-hydroxy-3-methoxybenzaldehyde) and barbituric acid. Various catalytic and solvent conditions have been explored to optimize this reaction, with a focus on green chemistry principles.[2]

Experimental Protocol: Green Synthesis using Grinding[2]

This solvent-free method offers high yields and short reaction times.

Materials:

-

Vanillin (10 mmol)

-

Barbituric acid (10 mmol)

-

Sodium acetate (10 mmol)

-

Mortar and pestle

-

Distilled water

-

Ethyl acetate

-

Hexane

Procedure:

-

A mixture of vanillin (10 mmol), barbituric acid (10 mmol), and sodium acetate (10 mmol) is placed in a mortar.

-

The mixture is ground at room temperature.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC) using a hexane and ethyl acetate solvent system.

-

Upon completion of the reaction, the solid product is washed with distilled water.

-

The product is filtered and recrystallized from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

Potential Therapeutic Applications and Quantitative Data

Anticancer Activity of Barbituric Acid Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 5-{1[2-(4-chloro-phenyl)2-oxo-ethyl]-2-phenyl-1H-indole-3-ylmethylene}-2-thioxo-dihydro-pyrimidine-4,6-dione (2b) | Human breast cancer cell line | Not specified, but showed greater % growth inhibition than Adriamycin at 10⁻⁴ M | [3] |

| 5-{1[2-(4-methoxy-phenyl)2-oxo-ethyl]-2-phenyl-1H-indole-3-ylmethylene}-2-thioxo-dihydro-pyrimidine-4,6-dione (2d) | Human breast cancer cell line | Not specified, but showed greater % growth inhibition than Adriamycin at 10⁻⁴ M | [3] |

| Barbituric acid-based chromene derivative (4g) | A2780 (ovarian cancer) | Not specified, but potent | [4] |

| Barbituric acid derivatives containing azoles | BEL-7402, MCF-7, HCT-116 | Several compounds exhibited potent antiproliferative effects | [5] |

Antioxidant Activity of Barbituric Acid Derivatives (DPPH Radical Scavenging Assay)

| Compound | IC₅₀ (µM) | Reference |

| 5-arylidine-N,N-diethylthiobarbiturate (V) (with three hydroxy groups) | 20.28 ± 0.15 | [6] |

| 5-arylidine-N,N-diethylthiobarbiturate (IV) | 22.89 ± 0.19 | [6] |

| 5-arylidine-N,N-diethylthiobarbiturate (I) | 26.34 ± 0.03 | [6] |

| Quercetin (Standard) | 16.96 ± 0.14 | [6] |

Antibacterial Activity of Barbituric Acid Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 5-methyl-5-propyl-2-sulfanyl Barbituric Acid Derivatives (DR-IIA and DR-IID) | Methicillin-resistant Staphylococcus aureus (MRSA) | 250-500 | [7] |

| Chromenopyrimidinedione derivatives 16 and 18 | Gram-positive bacteria | Active | [8] |

Anti-inflammatory and Antifibrotic Activity

Studies on a specific barbituric acid derivative, referred to as BA-5, have demonstrated significant anti-inflammatory and antifibrotic effects.[9] This compound was shown to inhibit the activation of hepatic stellate cells (HSCs), which are key mediators of liver fibrosis.[9] The antifibrotic effect was attributed to the inhibition of both the TGF-β1/Smad and NF-κB signaling pathways.[9] While this data is for a derivative, the vanillylidene moiety of this compound is known for its antioxidant and anti-inflammatory properties, suggesting that this compound could also possess similar activities.[10]

Signaling Pathways

Based on studies of related barbituric acid derivatives, this compound may potentially modulate key signaling pathways involved in inflammation, cell proliferation, and fibrosis.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses. A derivative of barbituric acid has been shown to inhibit this pathway, suggesting a potential mechanism for anti-inflammatory and antifibrotic effects.[9]

Caption: Potential inhibition of the NF-κB signaling pathway by a barbituric acid derivative.

TGF-β1/Smad Signaling Pathway

The Transforming Growth Factor-beta 1 (TGF-β1) signaling pathway is a key driver of fibrosis. A barbituric acid derivative has been shown to inhibit this pathway by reducing the phosphorylation of Smad2/3.[9]

Caption: Potential inhibition of the TGF-β1/Smad signaling pathway by a barbituric acid derivative.

Experimental Protocols

Detailed protocols for key in vitro assays are provided below to facilitate the evaluation of this compound's therapeutic potential.

MTT Cell Viability Assay[12][13][14][15]

This assay is used to assess the cytotoxic effects of a compound on cultured cells.

Materials:

-

96-well microtiter plates

-

Cultured cells of interest

-

Complete culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control.

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate in the dark at room temperature for at least 2 hours, with gentle shaking.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Caption: Workflow for the MTT cell viability assay.

DPPH Radical Scavenging Assay[16][17][18][19][20]

This assay measures the antioxidant capacity of a compound.

Materials:

-

96-well microtiter plates

-

This compound (dissolved in a suitable solvent, e.g., methanol or ethanol)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol or ethanol)

-

Positive control (e.g., Ascorbic acid or Trolox)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound and the positive control in the appropriate solvent.

-

Add a fixed volume of the sample or control solution to the wells of a 96-well plate.

-

Add a fixed volume of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at 517 nm.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] × 100

-

The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a dose-response curve.

Caption: Workflow for the DPPH radical scavenging assay.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel therapeutic agents. While direct quantitative data on its biological activities are currently limited, the known pharmacological properties of its constituent moieties and related derivatives suggest potential applications in oncology, inflammatory diseases, and fibrotic conditions. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate further research into this intriguing molecule. Future studies should focus on generating robust in vitro and in vivo data to elucidate its precise mechanisms of action, pharmacokinetic profile, and therapeutic efficacy. Such investigations will be crucial in determining the clinical translational potential of this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. isca.me [isca.me]

- 3. Photochemical synthesis and anticancer activity of barbituric acid, thiobarbituric acid, thiosemicarbazide, and isoniazid linked to 2-phenyl indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro evaluation of the anticancer activity of barbituric/thiobarbituric acid-based chromene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Anticancer Activity Evaluation of Hybrids of Azoles and Barbituric Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. wjarr.com [wjarr.com]

- 8. researchgate.net [researchgate.net]

- 9. Antifibrotic Effects of a Barbituric Acid Derivative on Liver Fibrosis by Blocking the NF-κB Signaling Pathway in Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antioxidant and Anti-Inflammatory Effects of Vanillic Acid in Human Plasma, Human Neutrophils, and Non-Cellular Models In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on 5-Vanillylidene Barbituric Acid for Alzheimer's Disease Research

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Guide on 5-Vanillylidene Barbituric Acid for Alzheimer's Disease Research

Executive Summary

This technical guide provides a detailed overview of this compound (5-VBA) and its potential relevance to Alzheimer's disease (AD) research. While direct studies on 5-VBA for AD are limited, this document extrapolates its potential therapeutic mechanisms based on the known biological activities of its constituent moieties: vanillin and barbituric acid. This guide covers the synthesis of 5-VBA, its potential as a multi-target agent against key pathological hallmarks of AD, and detailed hypothetical experimental protocols for its evaluation. The aim is to provide a foundational resource for researchers interested in exploring the therapeutic promise of 5-VBA and its derivatives.

Introduction: The Rationale for this compound in Alzheimer's Research

Alzheimer's disease is a complex neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques, intracellular neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein, and significant neuroinflammation. The multifactorial nature of AD necessitates the development of multi-target-directed ligands. This compound emerges as a promising candidate due to the neuroprotective properties of vanillin and the diverse biological activities of barbituric acid derivatives.

Vanillin, a natural phenolic aldehyde, has demonstrated antioxidant, anti-inflammatory, and neuroprotective effects. Studies have shown its ability to inhibit Aβ aggregation and acetylcholinesterase (AChE). Barbituric acid and its derivatives have been explored for a range of therapeutic applications and can be functionalized to interact with various biological targets. The conjugation of these two moieties in 5-VBA offers a novel scaffold with the potential to simultaneously address multiple pathological cascades in AD.

Synthesis of this compound

The synthesis of this compound is typically achieved through a Knoevenagel condensation reaction. This well-established method involves the reaction of an active methylene compound (barbituric acid) with an aldehyde (vanillin).

General Synthesis Protocol

A common and environmentally friendly method utilizes water as a solvent.

-

Reactants: Barbituric acid and vanillin (4-hydroxy-3-methoxybenzaldehyde) in equimolar amounts.

-

Solvent: Distilled water.

-

Procedure:

-

Barbituric acid and vanillin are dissolved in distilled water.

-

The mixture is refluxed for a period of 30 minutes to 2 hours.

-

The solid product that forms upon cooling is collected by filtration.

-

The collected solid is washed with cold water and a non-polar solvent like ether to remove unreacted starting materials.

-

The final product is dried under a vacuum.

-

This method is advantageous due to its simplicity, use of a green solvent, and ease of product isolation.

Synthesis Workflow

Potential Therapeutic Mechanisms and Targets in Alzheimer's Disease

Based on the activities of its parent compounds, 5-VBA is hypothesized to act on several key targets in AD pathology.

Inhibition of Amyloid-Beta Aggregation

The vanillin moiety suggests that 5-VBA could interfere with the aggregation of Aβ peptides, a critical early event in AD pathogenesis. Inhibition of Aβ aggregation can reduce the formation of toxic oligomers and plaques.

BACE1 Inhibition

The structural features of 5-VBA may allow it to bind to the active site of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), the rate-limiting enzyme in Aβ production. Inhibiting BACE1 would directly reduce the generation of Aβ peptides.

Inhibition of Tau Hyperphosphorylation

Chronic neuroinflammation and oxidative stress contribute to the hyperphosphorylation of tau protein. The potential anti-inflammatory and antioxidant properties of 5-VBA could indirectly inhibit tau pathology by modulating the activity of kinases such as GSK-3β and CDK5.

Anti-Neuroinflammatory and Antioxidant Effects

The phenolic hydroxyl group of the vanillin component is a key contributor to its antioxidant and anti-inflammatory properties. 5-VBA may scavenge free radicals and modulate inflammatory pathways in microglia and astrocytes, thereby protecting neurons from secondary damage.

Multi-Target Signaling Pathway

Experimental Protocols for Biological Evaluation

The following sections detail hypothetical experimental protocols for assessing the efficacy of 5-VBA against key AD targets.

In Vitro BACE1 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of 5-VBA against BACE1.

Materials:

-

Recombinant human BACE1 enzyme

-

Fluorogenic BACE1 substrate (e.g., a peptide with a fluorophore and a quencher)

-

BACE1 inhibitor (positive control)

-

Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)

-

5-VBA dissolved in DMSO

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of 5-VBA in assay buffer.

-

In a 96-well plate, add the BACE1 enzyme to each well, followed by the different concentrations of 5-VBA or control compounds.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic BACE1 substrate to each well.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a period of 60 minutes at 37°C.

-

Calculate the rate of substrate cleavage for each concentration of 5-VBA.

-

Plot the percentage of BACE1 inhibition against the logarithm of the 5-VBA concentration and determine the IC50 value using non-linear regression analysis.

Thioflavin T (ThT) Amyloid-Beta Aggregation Assay

Objective: To evaluate the ability of 5-VBA to inhibit Aβ42 fibril formation.

Materials:

-

Synthetic Aβ42 peptide

-

Hexafluoroisopropanol (HFIP)

-

Assay buffer (e.g., PBS, pH 7.4)

-

Thioflavin T (ThT) solution

-

5-VBA dissolved in DMSO

-

Known Aβ aggregation inhibitor (positive control)

-

96-well black microplate with a clear bottom

-

Fluorescence plate reader

Procedure:

-

Prepare monomeric Aβ42 by dissolving the peptide in HFIP and then removing the solvent under vacuum. Resuspend the peptide in assay buffer.

-

In a 96-well plate, mix the Aβ42 solution with various concentrations of 5-VBA or control compounds.

-

Incubate the plate at 37°C with continuous shaking to promote aggregation.

-

At specified time points, add ThT solution to each well.

-

Measure the fluorescence intensity at an excitation of ~440 nm and an emission of ~485 nm.

-

Plot the ThT fluorescence intensity against time to generate aggregation curves.

-

Determine the extent of inhibition by comparing the fluorescence of samples with 5-VBA to the control (Aβ42 alone).

In Vitro Neuroprotection Assay in Neuronal Cell Culture

Objective: To assess the protective effects of 5-VBA against Aβ-induced toxicity in a neuronal cell line (e.g., SH-SY5Y).

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Cell culture medium (e.g., DMEM/F12) with supplements

-

Aβ42 oligomers (pre-aggregated)

-

5-VBA dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

Plate reader for absorbance measurement

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate and allow them to adhere and grow for 24 hours.

-

Pre-treat the cells with various concentrations of 5-VBA for 2 hours.

-

Expose the cells to a toxic concentration of pre-aggregated Aβ42 oligomers for 24-48 hours.

-

After the incubation period, remove the medium and add MTT solution to each well.

-

Incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals by adding the solubilization buffer.

-

Measure the absorbance at ~570 nm.

-

Calculate cell viability as a percentage of the untreated control and determine the neuroprotective effect of 5-VBA.

Anti-Neuroinflammatory Assay in Microglial Cells

Objective: To evaluate the effect of 5-VBA on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated microglial cells (e.g., BV-2).

Materials:

-

BV-2 murine microglial cells

-

Cell culture medium

-

Lipopolysaccharide (LPS)

-

5-VBA dissolved in DMSO

-

Griess reagent

-

96-well cell culture plate

-

Plate reader for absorbance measurement

Procedure:

-

Seed BV-2 cells in a 96-well plate.

-

Pre-treat the cells with different concentrations of 5-VBA for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

-

After incubation, collect the cell culture supernatant.

-

Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent assay.

-

Measure the absorbance at ~540 nm.

-

Create a standard curve with known concentrations of sodium nitrite to quantify the NO production.

-

Assess the inhibitory effect of 5-VBA on NO production.

Data Presentation (Hypothetical)

The following tables present a hypothetical summary of quantitative data that could be generated from the experimental protocols described above.

Table 1: In Vitro Inhibitory Activity of 5-VBA

| Assay | Target | IC50 / EC50 (µM) |

| BACE1 Inhibition | BACE1 Enzyme | 15.2 ± 2.5 |

| Aβ Aggregation | Aβ42 Peptide | 8.7 ± 1.3 |

| Neuroprotection | Aβ-induced toxicity | 5.4 ± 0.9 |

| Anti-Neuroinflammation | LPS-induced NO production | 12.1 ± 1.8 |

Table 2: Comparison of 5-VBA with Standard Inhibitors (Hypothetical)

| Compound | BACE1 IC50 (µM) | Aβ Aggregation Inhibition (%) at 10 µM |

| 5-VBA | 15.2 | 65% |

| BACE1 Inhibitor (e.g., Verubecestat) | 0.02 | N/A |

| Aβ Inhibitor (e.g., Curcumin) | N/A | 80% |

Conclusion and Future Directions

While direct experimental evidence for the efficacy of this compound in Alzheimer's disease models is currently lacking in the scientific literature, its chemical structure presents a compelling rationale for its investigation. The synthesis is straightforward, and the constituent parts of the molecule have known biological activities relevant to AD pathology.

Future research should focus on:

-

In-depth in vitro characterization: Validating the inhibitory activities of 5-VBA against BACE1, Aβ and tau aggregation, and its antioxidant and anti-inflammatory properties.

-

Structure-Activity Relationship (SAR) studies: Synthesizing and evaluating derivatives of 5-VBA to optimize potency and selectivity for various targets.

-

In vivo studies: Assessing the pharmacokinetic properties, blood-brain barrier permeability, and therapeutic efficacy of promising candidates in transgenic animal models of Alzheimer's disease.

This technical guide provides a roadmap for the systematic evaluation of this compound as a potential multi-target therapeutic agent for Alzheimer's disease. The proposed experimental workflows and signaling pathway diagrams offer a framework for initiating and guiding future research in this promising area.

Antioxidant Properties of 5-Vanillylidene Barbituric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the antioxidant properties of 5-Vanillylidene barbituric acid, a derivative of barbituric acid and vanillin. While direct and extensive research on this specific molecule is limited, this document synthesizes available data on closely related arylidene barbiturates and vanillin derivatives to project its potential antioxidant capabilities. This guide covers its potential radical scavenging activities, and reducing power, and outlines the experimental protocols for key antioxidant assays. Furthermore, it explores the likely mechanisms of action and relevant signaling pathways. The information is presented to aid researchers and professionals in drug development in understanding and evaluating the antioxidant potential of this compound and its analogs.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal metabolic processes. An imbalance between the production of ROS and the body's ability to counteract their harmful effects leads to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

This compound combines the structural features of vanillin, a known antioxidant, and barbituric acid, a versatile scaffold in medicinal chemistry. This unique combination suggests that it may possess significant antioxidant properties. The phenolic hydroxyl group and the methoxy group on the vanillylidene moiety are expected to contribute to its radical scavenging and reducing capabilities. This guide aims to provide a detailed technical overview of these potential properties.

Chemical Structure and Antioxidant Potential

The chemical structure of this compound is characterized by a barbituric acid ring linked to a vanillylidene group.

The antioxidant potential of this molecule is primarily attributed to the vanillylidene portion, which contains a phenolic hydroxyl group. Phenolic compounds are well-established antioxidants that can donate a hydrogen atom to free radicals, thereby neutralizing them. The presence of the electron-donating methoxy group ortho to the hydroxyl group can further enhance this activity by stabilizing the resulting phenoxyl radical through resonance.

Quantitative Antioxidant Data

Direct quantitative antioxidant data for this compound is not extensively available in the reviewed literature. However, studies on structurally similar arylidene barbiturates and vanillin derivatives provide valuable insights into its expected activity. The following tables summarize the antioxidant activities of these related compounds.

Table 1: DPPH Radical Scavenging Activity of Arylidene Barbiturate Derivatives

| Compound | Substituent on Arylidene Ring | IC₅₀ (µM) | Reference |

| Derivative 1 | 4-OH | 20.28 ± 0.15 | [3] |

| Derivative 2 | 3,4-diOH | 15.16 - 48.26 | [4] |

| Derivative 3 | 4-OCH₃ | > 100 | [3] |

| Standard | Quercetin | 16.96 ± 0.14 | [3] |

| Standard | n-Propyl gallate | 30.30 | [4] |

Table 2: Superoxide Anion Radical Scavenging Activity of Arylidene Barbiturate Derivatives

| Compound | Substituent on Arylidene Ring | IC₅₀ (µM) | Reference |

| Derivative A | 2-OH | 98.3 | [4] |

| Derivative B | 3-OH | 102.6 | [4] |

| Derivative C | 4-OH | 105.6 | [4] |

| Standard | n-Propyl gallate | 106.34 | [4] |

Note: The data presented in these tables are for derivatives and should be used as a predictive guide for the potential activity of this compound. The presence of the 4-hydroxy-3-methoxy substitution pattern in this compound suggests it would likely exhibit significant DPPH and superoxide radical scavenging activities.

Experimental Protocols

This section provides detailed methodologies for the key antioxidant assays that can be employed to evaluate the antioxidant properties of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which can be measured spectrophotometrically.

Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

-

Assay Procedure:

-

In a 96-well plate or cuvettes, add 100 µL of various concentrations of the test compound (this compound) dissolved in methanol.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader or spectrophotometer.

-

Methanol is used as a blank, and a solution of DPPH and methanol without the test compound serves as the control. Ascorbic acid or Trolox can be used as a positive control.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the following formula:

where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

-

The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the test compound.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•⁺). The ABTS•⁺ is generated by the oxidation of ABTS with potassium persulfate, and its reduction by an antioxidant is measured by the decrease in absorbance at 734 nm.

Protocol:

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ solution.

-

Dilute the ABTS•⁺ solution with ethanol or phosphate-buffered saline (PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay Procedure:

-

Add 10 µL of various concentrations of the test compound to 190 µL of the diluted ABTS•⁺ solution.

-

Incubate the mixture at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

Trolox is commonly used as a standard.

-

-

Calculation:

-

The percentage of scavenging is calculated similarly to the DPPH assay.

-

The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous form (Fe²⁺-TPZ), which has an intense blue color and can be monitored at 593 nm.

Protocol:

-

Reagent Preparation:

-

FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.

-

-

Assay Procedure:

-

Warm the FRAP reagent to 37°C.

-

Add 30 µL of the test compound solution to 900 µL of the FRAP reagent.

-

Incubate the mixture at 37°C for 4 minutes.

-

Measure the absorbance at 593 nm.

-

A standard curve is prepared using known concentrations of FeSO₄·7H₂O.

-

-

Calculation:

-

The antioxidant capacity is expressed as Fe²⁺ equivalents (µM).

-

Superoxide Radical (O₂⁻•) Scavenging Assay

This assay is based on the ability of an antioxidant to inhibit the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated from a phenazine methosulfate-NADH (PMS-NADH) system.

Protocol:

-

Reagent Preparation:

-

Prepare solutions of 1 M Tris-HCl buffer (pH 7.4), 30 mM EDTA, 50 mM NBT, and 780 mM NADH.

-

-

Assay Procedure:

-

In a test tube, mix 1 mL of various concentrations of the test compound, 1 mL of NBT solution, and 1 mL of NADH solution.

-

Initiate the reaction by adding 1 mL of PMS (120 µM).

-

Incubate the mixture at room temperature for 5 minutes.

-

Measure the absorbance at 560 nm.

-

-

Calculation:

-

The percentage of superoxide radical scavenging is calculated based on the reduction in absorbance compared to a control.

-

Signaling Pathways and Mechanisms of Action

The antioxidant activity of phenolic compounds like this compound primarily involves direct radical scavenging through hydrogen atom transfer (HAT) or single-electron transfer (SET) mechanisms.

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates a hydrogen atom to a free radical, neutralizing it. The resulting phenoxyl radical is stabilized by resonance, particularly with the aid of the ortho-methoxy group.

Single-Electron Transfer (SET): The phenolic compound can donate an electron to a free radical, forming a radical cation and an anion.

Beyond direct scavenging, phenolic antioxidants can also influence cellular signaling pathways related to oxidative stress. While specific studies on this compound are lacking, related compounds have been shown to modulate pathways such as:

-

Nrf2-ARE Pathway: Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant and detoxifying enzymes. Phenolic compounds can activate Nrf2, leading to the upregulation of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

-

NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a crucial role in inflammation and is often activated by oxidative stress. Some antioxidants can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.

Structure-Activity Relationship (SAR)

Studies on arylidene barbiturates have highlighted some key structural features that influence their antioxidant activity:

-

Hydroxyl Groups: The presence and position of hydroxyl groups on the aromatic ring are critical. Compounds with ortho- and para-hydroxyl groups generally exhibit stronger antioxidant activity.

-

Methoxy Groups: A methoxy group at the meta position relative to the hydroxyl group, as seen in the vanillylidene moiety, can enhance antioxidant activity by stabilizing the phenoxyl radical.

-

Electron-Donating Groups: In general, electron-donating substituents on the aromatic ring increase antioxidant potential, while electron-withdrawing groups tend to decrease it.

Based on these SAR principles, this compound, with its 4-hydroxy and 3-methoxy substituents, is predicted to be a potent antioxidant among the arylidene barbiturate class.

Conclusion and Future Directions

While direct experimental evidence is still emerging, the structural characteristics of this compound and the antioxidant data from closely related compounds strongly suggest its potential as an effective antioxidant agent. Its vanillylidene moiety provides the necessary chemical features for potent radical scavenging and reducing activities.

Future research should focus on:

-

Direct Quantification: Performing comprehensive in vitro antioxidant assays (DPPH, ABTS, FRAP, ORAC, etc.) specifically on this compound to determine its IC₅₀ values and compare them with standard antioxidants.

-

Cellular Studies: Investigating its ability to mitigate oxidative stress in cellular models and elucidating its impact on key signaling pathways like Nrf2-ARE and NF-κB.

-

In Vivo Studies: Evaluating its antioxidant efficacy and pharmacokinetic profile in animal models of diseases associated with oxidative stress.

This technical guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this compound as an antioxidant. The provided protocols and mechanistic insights offer a solid starting point for further investigation and development.

References

5-Vanillylidene Barbituric Acid: A Technical Guide to its Potential Anti-inflammatory Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential anti-inflammatory properties of 5-Vanillylidene barbituric acid (5-VBA). Although direct experimental data on 5-VBA is limited, this document synthesizes the available scientific literature on structurally related compounds, namely barbituric acid derivatives and vanillic acid, to build a strong hypothesis for its mechanism of action and therapeutic potential. This guide details the postulated signaling pathways involved, presents quantitative data from analogous compounds in structured tables, and provides detailed experimental protocols for the comprehensive evaluation of 5-VBA's anti-inflammatory efficacy. The synthesis of 5-VBA via Knoevenagel condensation is also described. This document serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic utility of this compound as a novel anti-inflammatory agent.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune response, chronic and unresolved inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is an ongoing endeavor in pharmaceutical research.

Barbituric acid and its derivatives have long been recognized for their diverse pharmacological activities. While primarily known for their effects on the central nervous system, emerging evidence suggests that certain derivatives possess significant anti-inflammatory and immunomodulatory properties. The 5-arylidene barbiturates, a class of compounds synthesized through the Knoevenagel condensation of barbituric acid with aromatic aldehydes, are of particular interest due to their structural diversity and potential for biological activity.

This compound (5-VBA) is a derivative that incorporates the vanillylidene moiety, which is structurally related to vanillic acid. Vanillic acid, a phenolic compound found in various plants, has well-documented anti-inflammatory and antioxidant effects. This guide explores the hypothesis that the combination of the barbituric acid scaffold with the vanillylidene group in 5-VBA may result in a compound with potent anti-inflammatory properties, likely mediated through the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.

Postulated Mechanism of Action

Based on the known anti-inflammatory effects of vanillic acid and other related compounds, it is hypothesized that 5-VBA exerts its effects by inhibiting the production of pro-inflammatory mediators and modulating the signaling pathways that regulate their expression.

Inhibition of Pro-inflammatory Mediators

Inflammation is characterized by the release of a cascade of pro-inflammatory mediators, including nitric oxide (NO), prostaglandins, and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Overproduction of these mediators contributes to the signs of inflammation and tissue damage. Vanillic acid has been shown to suppress the production of NO, TNF-α, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. It is postulated that 5-VBA will exhibit similar inhibitory effects on these key inflammatory molecules.

Modulation of NF-κB and MAPK Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central regulators of the inflammatory response.

-

NF-κB Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines and enzymes. Vanillic acid has been demonstrated to inhibit NF-κB activation. It is therefore likely that 5-VBA will also interfere with this pathway, preventing the transcription of key inflammatory genes.

-

MAPK Pathway: The MAPK family, including ERK, JNK, and p38, plays a critical role in transducing extracellular signals into cellular responses, including inflammation. Activation of these kinases leads to the expression of inflammatory mediators. Inhibition of MAPK signaling is a common mechanism for anti-inflammatory drugs. The potential for 5-VBA to modulate this pathway warrants investigation.

The following diagram illustrates the postulated mechanism of action of this compound in an LPS-stimulated macrophage.

Data from Structurally Related Compounds

The following tables summarize the quantitative anti-inflammatory data from studies on vanillic acid and other barbituric acid derivatives. This data provides a basis for the expected activity of 5-VBA.

Table 1: In Vitro Anti-inflammatory Activity of Vanillic Acid

| Cell Line | Stimulant | Mediator | Method | Concentration of Vanillic Acid | % Inhibition / IC50 | Reference |

| Mouse Peritoneal Macrophages | LPS | TNF-α | ELISA | 100 µM | ~40% inhibition | [1] |

| Mouse Peritoneal Macrophages | LPS | IL-6 | ELISA | 100 µM | ~60% inhibition | [1] |

| Mouse Peritoneal Macrophages | LPS | NO | Griess Assay | 100 µM | ~50% inhibition | [1] |

| Mouse Peritoneal Macrophages | LPS | PGE2 | EIA | 100 µM | ~45% inhibition | [1] |

| Human Neutrophils | fMLP | ROS | Chemiluminescence | 5-50 µg/mL | Significant downregulation | [2] |

| Human Neutrophils | LPS | TNF-α | ELISA | 5-50 µg/mL | Significant suppression | [2] |

| Human Neutrophils | LPS | IL-8 | ELISA | 5-50 µg/mL | Significant suppression | [2] |

Table 2: In Vivo Anti-inflammatory Activity of Vanillic Acid

| Animal Model | Inflammatory Stimulus | Parameter Measured | Dose of Vanillic Acid | % Inhibition | Reference |

| Mice | Carrageenan | Paw Edema | 50 mg/kg | Significant reduction | [3] |

| Mice | Carrageenan | Myeloperoxidase Activity | 50 mg/kg | Significant inhibition | [3] |

| Mice | Acetic Acid | Writhing | 50 mg/kg | Significant inhibition | [3] |

Table 3: Anti-inflammatory/Immunomodulatory Activity of Barbituric Acid Derivatives

| Compound | Cell Line / Animal Model | Key Findings | Reference |

| BC12 | Jurkat T cells | >95% inhibition of IL-2 secretion | [4] |

| BC12 | Human Peripheral T Lymphocytes | Inhibition of IL-2 secretion | [4] |

| BC12-4 (analog) | Jurkat T cells | Similar activity to BC12 | [4] |

Proposed Experimental Protocols for Evaluation of 5-VBA

To validate the anti-inflammatory potential of 5-VBA, a series of standardized in vitro and in vivo experiments are recommended.

In Vitro Anti-inflammatory Assays

4.1.1. Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Conditions: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are seeded in appropriate plates and allowed to adhere. They are then pre-treated with various concentrations of 5-VBA for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

4.1.2. Nitric Oxide (NO) Assay

-

Principle: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.

-

Protocol:

-

Collect 100 µL of cell culture supernatant.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each sample.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

-

4.1.3. Cytokine Measurement (TNF-α and IL-6) by ELISA

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of TNF-α and IL-6 in the cell culture supernatant.

-

Protocol:

-

Coat a 96-well plate with a capture antibody specific for either TNF-α or IL-6 and incubate overnight.

-

Wash the plate and block with a suitable blocking buffer.

-

Add cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody.

-

Wash and add avidin-horseradish peroxidase (HRP) conjugate.

-

Wash and add a substrate solution (e.g., TMB).

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm.

-

Calculate cytokine concentrations from the standard curve.

-

4.1.4. Western Blot Analysis for NF-κB Pathway Activation

-

Principle: Western blotting is used to detect the phosphorylation of IκBα and the p65 subunit of NF-κB in cell lysates, which are markers of NF-κB pathway activation.

-

Protocol:

-

Lyse the treated cells and determine the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against phospho-IκBα, phospho-p65, total IκBα, total p65, and a loading control (e.g., β-actin).

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Quantify the band intensities to determine the relative levels of protein phosphorylation.

-

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

-

Animal Model: Male Wistar or Sprague-Dawley rats (180-220 g).

-

Principle: Carrageenan injection into the rat paw induces an acute inflammatory response characterized by edema. The ability of a compound to reduce this swelling is a measure of its anti-inflammatory activity.

-

Protocol:

-

Fast the animals overnight with free access to water.

-

Administer 5-VBA orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

After 1 hour, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Calculate the percentage inhibition of edema for each group compared to the control group.

-

Synthesis of this compound

5-VBA can be synthesized via a Knoevenagel condensation reaction between barbituric acid and vanillin (4-hydroxy-3-methoxybenzaldehyde).

-

Reaction: Barbituric Acid + Vanillin --(Catalyst, Solvent)--> this compound + H₂O

-

General Procedure:

-

Dissolve equimolar amounts of barbituric acid and vanillin in a suitable solvent (e.g., ethanol, water, or a mixture).

-

Add a catalytic amount of a base (e.g., piperidine, pyridine) or an acid.

-

Reflux the reaction mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to allow the product to precipitate.

-

Collect the solid product by filtration, wash with a cold solvent, and dry.

-

Recrystallize the crude product from a suitable solvent to obtain pure this compound.

-

Conclusion and Future Directions

While direct experimental evidence for the anti-inflammatory effects of this compound is currently lacking, a strong scientific rationale for its potential exists based on the well-documented activities of its structural components, vanillic acid and the barbituric acid core. The proposed mechanism of action, involving the inhibition of pro-inflammatory mediators through the modulation of the NF-κB and MAPK signaling pathways, provides a solid foundation for future research.

The experimental protocols detailed in this guide offer a clear roadmap for the systematic evaluation of 5-VBA's anti-inflammatory properties. Future research should focus on:

-

In vitro validation: Confirming the inhibitory effects of 5-VBA on NO, TNF-α, and IL-6 production in LPS-stimulated macrophages and elucidating its precise effects on the NF-κB and MAPK signaling pathways.

-

In vivo efficacy: Evaluating the anti-inflammatory activity of 5-VBA in various animal models of inflammation to establish its in vivo potency and therapeutic potential.

-

Structure-Activity Relationship (SAR) studies: Synthesizing and testing a series of related 5-arylidene barbiturates to identify the key structural features required for optimal anti-inflammatory activity.

-

Safety and toxicity profiling: Conducting comprehensive toxicological studies to assess the safety profile of 5-VBA for potential therapeutic development.

References

- 1. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of 5-Vanillylidene Barbituric Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 5-vanillylidene barbituric acid derivatives, a class of compounds with significant potential in medicinal chemistry. The document outlines various synthetic methodologies, presents quantitative data on reaction yields and biological activities, and includes standardized protocols for evaluating their therapeutic potential.

Introduction

This compound derivatives are synthesized through the Knoevenagel condensation of vanillin and barbituric acid. This reaction creates a carbon-carbon double bond, forming the characteristic vanillylidene structure at the 5-position of the barbituric acid ring.[1][2] These compounds have garnered considerable interest due to their diverse pharmacological activities, including anticancer, antioxidant, and antibacterial properties.[3][4][5] The versatile structure of the barbituric acid scaffold allows for further modifications to optimize biological activity.

Synthesis of this compound Derivatives

The primary method for synthesizing this compound derivatives is the Knoevenagel condensation.[6] Various approaches have been developed to improve reaction efficiency, yield, and environmental friendliness. Below are protocols for three common methods.

Protocol 1: Solvent-Free Grinding Method

This environmentally friendly method avoids the use of solvents and often results in high yields with short reaction times.

Materials:

-

Vanillin (10 mmol)

-

Barbituric acid (10 mmol)

-

Sodium acetate (10 mmol)

-

Mortar and pestle

-

Distilled water

-

Filtration apparatus

-

Suitable solvent for recrystallization (e.g., ethanol)

Procedure:

-

Combine vanillin (10 mmol), barbituric acid (10 mmol), and sodium acetate (10 mmol) in a mortar.

-

Grind the mixture at room temperature until the reaction is complete. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane and ethyl acetate solvent system.

-

Once the reaction is complete, wash the solid product with distilled water.

-

Filter the solid product and recrystallize it from a suitable solvent to obtain the purified this compound derivative.

Protocol 2: Aqueous Reflux Method

This method utilizes water as a green solvent.

Materials:

-

Vanillin derivative (e.g., vanillin or ethylvanillin) (1.56 mmol)

-

Barbituric acid (0.2 g, 1.56 mmol)

-

Distilled water (10 mL)

-

Reflux apparatus

-

Filtration apparatus

-

Ether

Procedure:

-

Dissolve barbituric acid (1.56 mmol) and the corresponding vanillin derivative (1.56 mmol) in 10 mL of distilled water in a round-bottom flask.

-

Reflux the mixture for 30 minutes.

-

A solid product will form. Filter the solid and wash it with cold water and ether.

-

Dry the purified product under vacuum.

Protocol 3: Electrochemical Synthesis

This method offers a fast and catalyst-free synthesis in an aqueous medium.[5]

Materials:

-

Vanillin (2 mmol)

-

Barbituric acid (2 mmol)

-

Electrolyte solution (e.g., 0.1 M NaCl in water)

-

Electrochemical cell with platinum or copper electrodes

-

Power supply for constant current

Procedure:

-

In an electrochemical cell, dissolve vanillin (2 mmol) and barbituric acid (2 mmol) in the electrolyte solution (10 mL).[5]

-

Apply a constant current of 20 mA. The reaction is typically complete in about 6 minutes.[5]

-

The product precipitates out of the solution in a highly pure crystalline form.

-

Filter the product, wash with water, and dry.

Quantitative Data

The following tables summarize the reaction yields and biological activity data for various this compound derivatives.

Table 1: Synthesis Yields of 5-Arylidene Barbituric Acid Derivatives

| Aldehyde Reactant | Synthesis Method | Catalyst/Conditions | Yield (%) | Reference |

| Vanillin | Grinding | Sodium Acetate, Room Temp. | High | |

| 4-(N,N-dimethylamino)benzaldehyde | Electrochemical | Catalyst-free, 70°C, Water | 95 | [5] |

| Benzaldehyde | Grinding | Sodium Acetate, Room Temp. | 92 | |

| 4-Chlorobenzaldehyde | Grinding | Sodium Acetate, Room Temp. | 94 | |

| 4-Methoxybenzaldehyde | Grinding | Sodium Acetate, Room Temp. | 90 | |

| 3-Nitrobenzaldehyde | Grinding | Sodium Acetate, Room Temp. | 88 | |

| 4-Hydroxybenzaldehyde | Aqueous Reflux | Water, 30 min | - | |

| 3-Fluorobenzaldehyde | Aqueous Reflux | Water, 30 min | 89 | |

| Various Aromatic Aldehydes | Azole Hybrids | - | 63-96 | [7] |

Table 2: In Vitro Anticancer Activity of Barbituric Acid Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 5-(4-(Trifluoromethyl)benzylidene)barbituric acid hybrid (3s) | HCT-116 | 21.53 | [7] |

| 5-(4-(Trifluoromethyl)benzylidene)barbituric acid hybrid (3s) | MCF-7 | 8.98 | [7] |

| 5-(4-Bromobenzylidene)barbituric acid hybrid (3h) | BEL-7402 | 9.49 | [7] |

| 5-(4-Bromobenzylidene)barbituric acid hybrid (3h) | HCT-116 | 18.89 | [7] |

| 5-(4-Chlorobenzylidene)barbituric acid hybrid (3c) | BEL-7402 | < 10 | [7] |

| Thiobarbituric acid derivative (2b) | DWD, Breast Cancer | Marked Activity | [8] |

| Thiobarbituric acid derivative (2d) | DWD, Breast Cancer | Marked Activity | [8] |

| Chromene-based barbituric acid derivative (4g) | A2780, MCF7, A549 | Potent Activity | [9] |

Table 3: Antioxidant Activity of Barbituric Acid Derivatives (DPPH Radical Scavenging)

| Compound Type | IC50 Range (µM) | Reference |

| Indole-based caffeic acid amides | 50.98 - 136.8 | [10] |

| Vanillic acid | - | [11] |

Experimental Protocols for Biological Evaluation

Protocol 4: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.[12]

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT-116, BEL-7402)[7]

-

Non-malignant control cell line

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Synthesized this compound derivatives

-

5-Fluorouracil (5-FU) as a positive control[7]

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere for 24 hours.

-

Treat the cells with various concentrations of the synthesized compounds and the positive control (5-FU) for 48 hours.[7]

-

After the incubation period, add MTT solution to each well and incubate for another 4 hours to allow the formation of formazan crystals.

-

Dissolve the formazan crystals by adding DMSO to each well.

-

Measure the absorbance at a specific wavelength using a microplate reader.

-

Calculate the cell viability and determine the half-maximal inhibitory concentration (IC50) values.[7]

Protocol 5: Apoptosis Pathway Analysis

This protocol describes methods to investigate the mechanism of cell death induced by the compounds.

A. Reactive Oxygen Species (ROS) Measurement:

-

Treat cancer cells with the test compound at its IC50 concentration.

-

Use a fluorescent probe (e.g., DCFH-DA) to detect intracellular ROS levels.

-

Analyze the fluorescence intensity using a flow cytometer or fluorescence microscope. An increase in fluorescence indicates an increase in ROS production.[9]

B. Caspase Activity Assay:

-

Lyse the treated cells to extract proteins.

-

Use commercially available kits to measure the activity of key caspases, such as caspase-3, caspase-7, and caspase-9.[3][9]

-